(2R,4R) H-Pro(4-N3) HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride typically involves the introduction of an azide group to a proline derivative. The process may include the following steps:
Protection of the amino group: The amino group of proline is protected using a suitable protecting group.
Introduction of the azide group: The protected proline derivative is then reacted with sodium azide to introduce the azide group.
Deprotection: The protecting group is removed to yield the final product, (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride.
Industrial Production Methods
Industrial production of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
CuAAC: Forms 1,2,3-triazoles.
SPAAC: Also forms 1,2,3-triazoles but without the need for a copper catalyst
Scientific Research Applications
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride has diverse applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Facilitates the labeling and tracking of biomolecules in living systems.
Medicine: Plays a role in drug discovery and development, particularly in the synthesis of antibody-drug conjugates (ADCs).
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkynes to form stable triazole rings, enabling the conjugation of various molecules. This property is exploited in click chemistry to create complex molecular architectures and bioconjugates .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-H-D-Pro(4-N3)-OH: The free acid form without the hydrochloride salt.
(2R,4R)-H-D-Pro(4-N3)-OMe: The methyl ester derivative.
Uniqueness
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride is unique due to its high reactivity and specificity in click chemistry reactions. Its azide group allows for efficient and selective conjugation with alkynes, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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